5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a triazole ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 5-chloropyridine, is synthesized through chlorination of pyridine.
Formation of the Triazole Ring: The triazole ring is formed by reacting hydrazine with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Coupling of Pyridine and Triazole Rings: The final step involves coupling the 5-chloropyridine with the triazole ring under basic conditions, typically using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium thiolate or primary amines in polar solvents like DMF or DMSO.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored as a potential pesticide or herbicide due to its ability to inhibit specific enzymes in pests.
Materials Science: It is used in the synthesis of advanced materials such as conductive polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
5-(5-chloropyridin-2-yl)-1,2,4-triazole: Lacks the thiol group, which may affect its reactivity and biological activity.
5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-amine: Contains an amine group instead of a thiol, which may alter its chemical properties and applications.
Uniqueness
5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a chlorine-substituted pyridine ring and a thiol-substituted triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1343435-29-9 |
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Molecular Formula |
C7H5ClN4S |
Molecular Weight |
212.66 g/mol |
IUPAC Name |
5-(5-chloropyridin-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C7H5ClN4S/c8-4-1-2-5(9-3-4)6-10-7(13)12-11-6/h1-3H,(H2,10,11,12,13) |
InChI Key |
JWQDWZAREUYYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=NC(=S)NN2 |
Purity |
95 |
Origin of Product |
United States |
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